molecular formula C14H12ClN3O2 B581700 [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate CAS No. 1373237-01-4

[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate

Cat. No.: B581700
CAS No.: 1373237-01-4
M. Wt: 289.719
InChI Key: IXAYTQLAXRRFKC-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol. This compound is characterized by its unique structure, which includes an amino group, a chlorobenzoate group, and a methylidene linkage. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its applications in drug synthesis and catalysis suggest that it may interact with other molecules in specific ways to exert its effects.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate typically involves the reaction of 4-aminobenzaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzaldehyde+4-chlorobenzoic acid(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate\text{4-aminobenzaldehyde} + \text{4-chlorobenzoic acid} \rightarrow \text{this compound} 4-aminobenzaldehyde+4-chlorobenzoic acid→(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[Amino(4-aminophenyl)methylidene]amino 4-methoxybenzoate
  • (Z)-[Amino(4-aminophenyl)methylidene]amino 4-nitrobenzoate
  • (Z)-[Amino(4-aminophenyl)methylidene]amino 4-bromobenzoate

Uniqueness

[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate is unique due to its specific chlorobenzoate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its ability to participate in nucleophilic substitution reactions and increases its potential as an enzyme inhibitor.

Properties

IUPAC Name

[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-5-1-10(2-6-11)14(19)20-18-13(17)9-3-7-12(16)8-4-9/h1-8H,16H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYTQLAXRRFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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